molecular formula C15H21FN2O2S B2844767 1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea CAS No. 2034453-78-4

1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea

Cat. No.: B2844767
CAS No.: 2034453-78-4
M. Wt: 312.4
InChI Key: CBXFQIBLOCTVRQ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorobenzyl group and a methoxytetrahydrothiopyran group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form 4-fluorobenzyl azide.

    Reduction of the Azide: The azide intermediate is then reduced to 4-fluorobenzylamine using a reducing agent like lithium aluminum hydride.

    Formation of the Methoxytetrahydrothiopyran Intermediate: Separately, 4-methoxytetrahydrothiopyran is synthesized through the reaction of tetrahydrothiopyran with methanol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine with 4-methoxytetrahydrothiopyran in the presence of a coupling reagent, such as carbonyldiimidazole, to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the urea compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-bromobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar structure with a bromine atom instead of fluorine.

    1-(4-methylbenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this derivative potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S/c1-20-15(6-8-21-9-7-15)11-18-14(19)17-10-12-2-4-13(16)5-3-12/h2-5H,6-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXFQIBLOCTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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